Superior Bioavailability via Pulmonary Delivery vs. Oral Gavage
In a direct head-to-head comparison in rat models, pulmonary delivery of sinapine thiocyanate (ST) via a dry powder inhaler (DPI) resulted in a 2.7-fold increase in the area under the plasma concentration-time curve (AUC) compared to oral gavage [1]. This demonstrates a quantifiable and formulation-dependent advantage in systemic exposure for ST when targeting pulmonary conditions, significantly outperforming standard oral administration which is characterized by low bioavailability.
| Evidence Dimension | Systemic Exposure (AUC) |
|---|---|
| Target Compound Data | 2.7-fold increase over oral |
| Comparator Or Baseline | Oral gavage (baseline) |
| Quantified Difference | 2.7-fold increase in AUC |
| Conditions | In vivo rat model, ST dry powder inhaler vs. oral gavage |
Why This Matters
This data directly informs formulation strategy for in vivo studies targeting pulmonary inflammation or lung cancer, showing that pulmonary delivery achieves superior systemic drug levels compared to the inefficient oral route.
- [1] Li Z, et al. Three-Compartment Pharmacokinetics of Inhaled and Injected Sinapine Thiocyanate Manifest Prolonged Retention and Its Therapeutics in Acute Lung Injury. Pharmaceutics. 2025;17(7):909. View Source
